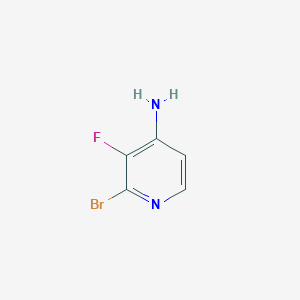

2-Bromo-3-fluoropyridin-4-amine

Description

2-Bromo-3-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and an amino group

Properties

IUPAC Name |

2-bromo-3-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWMJIBOKZSFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-amine typically involves the halogenation and amination of pyridine derivatives. One common method starts with 2-bromo-4-nitropyridine, which undergoes a reduction reaction to convert the nitro group to an amino group. This reduction can be achieved using metal catalysts such as iron powder with acetic acid or magnesium powder with titanium tetrachloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions followed by purification processes to ensure high purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using metal catalysts.

Oxidation Reactions: The amino group can be oxidized to form different functional groups, depending on the reagents used.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Reduction: Iron powder with acetic acid or magnesium powder with titanium tetrachloride.

Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of Complex Molecules

2-Bromo-3-fluoropyridin-4-amine serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique bromine and fluorine substituents allow for selective reactions that are essential in developing pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives. |

| Coupling Reactions | It can participate in cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry. |

Research has shown that this compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

- In vitro studies have demonstrated effective inhibition against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.625 to 6.25 µg/mL, indicating strong antibacterial potential.

Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly targeting cholinesterase enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorine atom enhances binding affinity to these enzymes.

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Antitubercular Activity : A series of pyridine derivatives were synthesized and tested against M. tuberculosis, revealing that compounds with similar structures showed promising results in inhibiting bacterial growth.

- Enzyme Binding Studies : Chemo-proteomic profiling has identified potential binding targets for pyridine analogs, emphasizing the importance of structure–activity relationships in drug design.

- Anticancer Potential : Some derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropyridin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

2-Bromo-4-fluoropyridine: Similar structure but lacks the amino group, making it less versatile for certain applications.

3,4-Difluoropyridine: Contains two fluorine atoms but no bromine or amino group, resulting in different chemical properties and reactivity.

2-Amino-3-bromo-5-fluoropyridine: Another similar compound with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 2-Bromo-3-fluoropyridin-4-amine is unique due to the combination of bromine, fluorine, and an amino group on the pyridine ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

2-Bromo-3-fluoropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and fluorine substituents, is believed to exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the amino group at the 4-position enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions. The bromine and fluorine atoms contribute to its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound have shown promising biological activities. Below is a summary of its potential pharmacological effects based on available literature.

Anticancer Properties

The anticancer potential of halogenated pyridines has been documented in various studies. For example, related compounds have demonstrated activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. A notable case study involved the evaluation of a pyridine derivative in a breast cancer model, showing:

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation | |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

These findings suggest that this compound may similarly influence cancer cell viability and warrant further investigation.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets. The amino group allows for hydrogen bonding with target proteins, potentially modulating their activity. Furthermore, the halogen substituents may enhance binding affinity due to increased lipophilicity and electronic effects.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated several halogenated pyridines for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures could inhibit bacterial growth effectively, suggesting that this compound might possess comparable properties .

- Cancer Cell Proliferation : In vitro assays demonstrated that certain derivatives led to significant reductions in cell viability in cancer models through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-fluoropyridin-4-amine?

A regioselective halogenation approach using N-bromosuccinimide (NBS) in acetonitrile is widely employed. This method selectively introduces bromine at the 2-position of fluoropyridine derivatives while retaining the amine group at the 4-position . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, with fluorine coupling patterns aiding in confirming substitution positions. For example, the 19F NMR chemical shift typically falls between -100 to -150 ppm for fluoropyridines .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, providing unambiguous confirmation of regiochemistry and bond angles .

Q. What safety protocols are essential when handling this compound?

The compound is classified under GHS Category 4 for acute oral toxicity, Category 2 for skin irritation, and Category 1 for severe eye damage. Researchers must use fume hoods, wear nitrile gloves, and employ spill containment measures. Immediate rinsing with water is required for skin/eye contact .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in halogenation reactions for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying intermediates and transition states. For instance, the electron-withdrawing fluorine atom at the 3-position directs bromination to the adjacent 2-position via electrophilic aromatic substitution (EAS) mechanisms .

Q. What strategies resolve contradictions between NMR and X-ray data in structural determination?

- Cross-validation : Use complementary techniques like mass spectrometry (HRMS) to confirm molecular weight.

- Dynamic NMR : Investigate temperature-dependent conformational changes that may explain discrepancies in peak splitting .

- Crystallographic refinement : SHELXL’s twin refinement tools can address twinning or disorder in crystal structures .

Q. How can reaction yields be optimized in multi-step syntheses involving fluorinated intermediates?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in downstream functionalization steps.

- Protection/deprotection : Temporary protection of the amine group (e.g., using tert-butoxycarbonyl, Boc) prevents undesired side reactions .

Q. What mechanistic insights explain competing pathways during fluorination or bromination?

Isotopic labeling (e.g., 18F) and kinetic studies reveal competing SNAr (nucleophilic aromatic substitution) and radical pathways. For example, steric hindrance at the 4-position may favor bromination at the 2-position due to reduced activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.